Ethionamide Sulfoxide

Overview

Description

Ethionamide Sulfoxide is a derivative of Ethionamide, a second-line antitubercular agent used to treat tuberculosis when other treatments have failed. This compound is formed through the oxidation of Ethionamide and plays a crucial role in its mechanism of action .

Mechanism of Action

Target of Action

Ethionamide Sulfoxide, like its parent compound Ethionamide, primarily targets the InhA enzyme in Mycobacterium tuberculosis . InhA is a 2-trans-enoyl reductase enzyme that plays a crucial role in the synthesis of mycolic acids , which are essential components of the bacterial cell wall .

Mode of Action

This compound is a prodrug that needs to be activated by the monooxygenase EthA . This activation process is under the control of the transcriptional repressors EthR and EthR2 . The activated form of this compound then binds to NAD+ to form an adduct, which inhibits the InhA enzyme . This inhibition disrupts the synthesis of mycolic acids, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The action of this compound affects the FAS-II cycle of mycolic acid biosynthesis . By inhibiting the InhA enzyme, this compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . This disruption can inhibit the growth of the bacteria and eventually lead to their death .

Pharmacokinetics

Ethionamide, the parent compound, is known to be well absorbed orally and can cross the blood-brain barrier . It is also known that Ethionamide is metabolized in the liver, with cytochrome P450 enzymes playing a significant role . Given the structural similarity, this compound may have similar pharmacokinetic properties.

Result of Action

The inhibition of mycolic acid synthesis by this compound leads to a disruption in the formation of the bacterial cell wall . This can inhibit the growth of Mycobacterium tuberculosis and eventually lead to bacterial death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to certain substances, such as insecticides and aromatic hydrocarbons, can induce or inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of this compound . Additionally, factors such as the patient’s age, gender, food intake, disease status, circadian rhythm, and genetic polymorphism can influence the drug’s metabolizing capacity .

Biochemical Analysis

Biochemical Properties

Ethionamide Sulfoxide, like Ethionamide, is thought to undergo intracellular modification and act in a similar fashion to isoniazid . Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall .

Cellular Effects

This compound, as a metabolite of Ethionamide, may share similar cellular effects. Ethionamide has been shown to be bacteriostatic against M. tuberculosis . In a study examining Ethionamide resistance, Ethionamide administered orally initially decreased the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .

Molecular Mechanism

Ethionamide is a prodrug which is activated by the enzyme ethA, a mono-oxygenase in Mycobacterium tuberculosis, and then binds NAD+ to form an adduct which inhibits InhA in the same way as isoniazid . The mechanism of action is thought to be through disruption of mycolic acid .

Temporal Effects in Laboratory Settings

Ethionamide has been shown to have a high rate of side effects, including gastrointestinal distress with nausea and vomiting, which can lead patients to stop taking it .

Dosage Effects in Animal Models

Ethionamide has been shown to decrease the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .

Metabolic Pathways

Ethionamide is extensively metabolized, probably in the liver, to this compound, 2-ethylisonicotinic acid, and 2-ethylisonicotinamide . The sulfoxide is the main active metabolite .

Transport and Distribution

Ethionamide is distributed with ease throughout the body .

Subcellular Localization

Ethionamide is well absorbed orally with or without food, and it crosses the blood-brain barrier to achieve concentrations in the cerebral-spinal fluid equivalent to plasma .

Preparation Methods

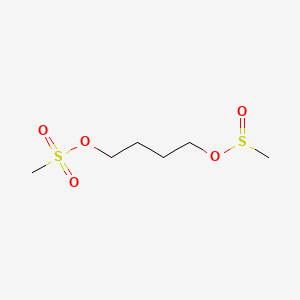

Synthetic Routes and Reaction Conditions: Ethionamide Sulfoxide can be synthesized through the oxidation of Ethionamide using various oxidizing agents. One common method involves the use of potassium iodate (KIO3) in a sulfuric acid (H2SO4) medium . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient conversion of Ethionamide to this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethionamide Sulfoxide undergoes various chemical reactions, including:

Oxidation: Conversion of Ethionamide to this compound.

Reduction: this compound can be reduced back to Ethionamide under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfoxide group.

Common Reagents and Conditions:

Oxidation: Potassium iodate (KIO3) in sulfuric acid (H2SO4) medium.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: this compound.

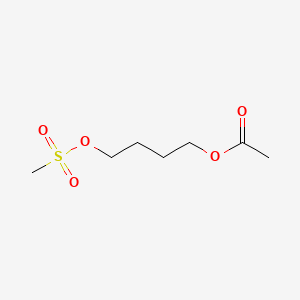

Reduction: Ethionamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethionamide Sulfoxide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other compounds and as a reagent in various chemical reactions.

Biology: Studied for its role in the mechanism of action of Ethionamide and its interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a part of drug development for tuberculosis treatment.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Ethionamide Sulfoxide is similar to other thioamide derivatives such as:

Prothionamide: Another second-line antitubercular agent with a similar mechanism of action.

Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis but through a different pathway.

Pyrazinamide: A nicotinic acid derivative related to Ethionamide with a distinct mechanism of action.

Uniqueness: this compound is unique due to its specific role in the activation and mechanism of Ethionamide. Its formation and activity are crucial for the therapeutic effects of Ethionamide in treating drug-resistant tuberculosis.

Properties

IUPAC Name |

(2-ethylpyridin-4-yl)-sulfinylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQQNGZRIJPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=S=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747735 | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-28-7 | |

| Record name | Ethionamide sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of quantifying both ethionamide and ethionamide sulfoxide in pharmacokinetic studies?

A: Ethionamide is an antituberculosis drug, and this compound is its primary metabolite. [] Quantifying both compounds in plasma is crucial for understanding the drug's pharmacokinetic profile. This includes determining how much ethionamide is metabolized into this compound, the rate of this conversion, and how the levels of both compounds change over time after administration. This information is essential for optimizing dosage regimens and achieving effective treatment outcomes. []

Q2: What analytical challenges are associated with quantifying ethionamide and its sulfoxide in human plasma, and how does the proposed LC-MS/MS method address these challenges?

A2: Quantifying drugs and their metabolites in biological matrices like plasma can be challenging due to the presence of numerous other compounds that can interfere with analysis. The proposed LC-MS/MS method addresses these challenges through several key features:

- Solid-Phase Extraction: This technique selectively extracts ethionamide, this compound, and the internal standard from the complex plasma matrix, reducing interference from other compounds. []

- High-Performance Liquid Chromatography (HPLC): This method separates the analytes of interest (ethionamide and its sulfoxide) based on their different chemical properties, ensuring that they are not detected simultaneously and improving the accuracy of quantification. []

- Tandem Mass Spectrometry (MS/MS): This highly sensitive and specific detection method allows for the accurate identification and quantification of even low concentrations of ethionamide and this compound, even in the presence of other compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)

![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)

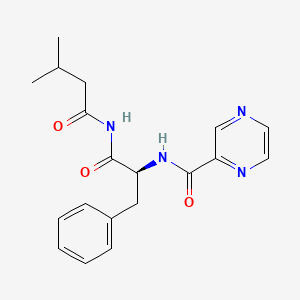

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)